3-Nitrophenyl alpha-D-galactopyranoside
説明
Significance as a Synthetic Glycosidase Substrate
The primary significance of 3-Nitrophenyl alpha-D-galactopyranoside lies in its function as a synthetic substrate for α-D-galactosidase, an enzyme that catalyzes the hydrolysis of terminal α-D-galactosyl moieties from various molecules. jocpr.comscielo.br In its intact form, the compound is colorless. However, when acted upon by α-galactosidase, the glycosidic bond linking the galactose sugar to the 3-nitrophenyl group is cleaved. This enzymatic hydrolysis releases 3-nitrophenol (B1666305), which, under alkaline conditions, forms the yellow-colored 3-nitrophenolate ion. nih.govdcfinechemicals.com The intensity of this color is directly proportional to the amount of 3-nitrophenol released and thus to the activity of the α-galactosidase enzyme. dcfinechemicals.comdiapharma.com This allows for a straightforward and quantitative colorimetric assay of the enzyme's activity. himedialabs.com
The use of synthetic substrates like this compound is popular in enzyme kinetics studies because they are convenient and allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max). nih.gov
Overview of Chromogenic Glycosides in Enzyme Assays
Chromogenic glycosides are a class of synthetically produced compounds designed to mimic natural enzyme substrates. dcfinechemicals.comdiapharma.com They are composed of a sugar moiety (the substrate) linked to a chromophore, which is a chemical group that can impart color. dcfinechemicals.comdcfinechemicals.com In their uncleaved state, these molecules are typically colorless and soluble. dcfinechemicals.com
The utility of chromogenic substrates in enzyme assays is based on a simple yet elegant principle: the specific binding of the substrate to its target enzyme. dcfinechemicals.com This interaction allows the enzyme to catalyze the cleavage of the bond between the sugar and the chromophore. dcfinechemicals.com The release of the chromophore results in the formation of a colored product, often insoluble, which provides a visual confirmation of the enzyme's presence and activity. dcfinechemicals.comdcfinechemicals.com The resulting color change can be monitored and quantified spectrophotometrically, and the intensity of the color is proportional to the enzymatic activity. dcfinechemicals.comdiapharma.com
This methodology is widely employed in various biochemical and biotechnological applications, including:
Enzyme-Linked Immunosorbent Assays (ELISA) dcfinechemicals.comdcfinechemicals.com
Western blotting dcfinechemicals.comdcfinechemicals.com
Immunohistochemistry dcfinechemicals.comdcfinechemicals.com
Microbial detection in culture media dcfinechemicals.comdcfinechemicals.com
Common enzymes studied using chromogenic assays include β-galactosidase, alkaline phosphatase (AP), and horseradish peroxidase (HRP). dcfinechemicals.com
Positioning of this compound in Glycobiology Research
Within the broad field of glycobiology, which investigates the structure, function, and biology of carbohydrates (also known as glycans), this compound serves as a specific tool for the study of α-galactosidases. These enzymes play crucial roles in various biological processes, including the breakdown of complex carbohydrates. jocpr.com
The ability to assay α-galactosidase activity with a high degree of specificity and sensitivity is essential for understanding its function in both health and disease. For instance, deficiencies in α-galactosidase A (GLA) lead to Fabry disease, a lysosomal storage disorder characterized by the accumulation of globotriaosylceramide. nih.gov While research into therapeutic interventions for such diseases often employs fluorogenic substrates for high-throughput screening due to their higher sensitivity, chromogenic substrates like nitrophenyl galactosides remain valuable for routine enzyme activity assays and for characterizing enzyme kinetics. nih.gov
The study of α-galactosidases from various sources, including bacteria, fungi, and plants, is another active area of research. jocpr.comscielo.brnih.govnih.gov In these studies, this compound and its isomers can be used to determine the substrate specificity and kinetic properties of these enzymes, contributing to our understanding of their biological roles and potential industrial applications. nih.govnih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 52571-71-8 |
| Molecular Formula | C₁₂H₁₅NO₈ |
| Molecular Weight | 301.25 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | 161-162 °C |
| Solubility | DMSO, H₂O, MeOH |
| IUPAC Name | (2R,3R,4S,5R,6R)-6-(Hydroxymethyl)-2-(m-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol |
Data sourced from Synthose Inc. nih.gov
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMGHVCRFMITI-IIRVCBMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332183 | |
| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52571-71-8 | |
| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Nitrophenyl-α-D-galacto-pyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Chemo-Enzymatic Synthesis Routes of 3-Nitrophenyl alpha-D-galactopyranoside and its Derivatives
The construction of the glycosidic bond in this compound and its analogs can be efficiently achieved through a combination of chemical and enzymatic methods. These chemo-enzymatic approaches leverage the precision of enzymes and the versatility of chemical synthesis to produce complex glycoconjugates.
Regioselective Glycosylation Strategies for Analog Preparation
Regioselective glycosylation is crucial for the synthesis of specific oligosaccharide structures and derivatives without the need for extensive protecting group manipulations. While direct regioselective glycosylation of 3-nitrophenol (B1666305) with a galactose donor can be challenging, strategies often involve the use of selectively protected galactose acceptors or enzymatic catalysis to control the position of glycosylation.
For instance, in the synthesis of related p-nitrophenyl β-D-galactopyranosyl-disaccharides, the regioselectivity of transglycosylation reactions catalyzed by β-D-galactosidases is highly dependent on the nature of the acceptor molecule. The β-D-galactosidase from Bacillus circulans has demonstrated a high propensity for forming β-(1→3) linkages when p-nitrophenyl α-D-N-acetylgalactosaminide (pNP-α-GalNAc) is used as the acceptor, achieving high yields. nih.gov Conversely, the β-D-galactosidase from porcine liver tends to favor the formation of β-(1→6) linkages with various p-nitrophenyl glycoside acceptors. nih.gov
The choice of protecting groups on the galactose acceptor can also direct the regioselectivity of chemical glycosylation. For example, the use of a 4,6-O-p-methoxybenzylidene acetal (B89532) on a p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside acceptor directs glycosylation to the 3-position. nih.gov Such strategies, while demonstrated for the para-isomer, are foundational for designing synthetic routes to 3-nitrophenyl-based analogs.
Enzyme-Catalyzed Transformations in the Synthesis of Related Glycosides
Enzymes, particularly glycosidases and glycosyltransferases, are powerful tools for the synthesis of glycosides due to their high stereoselectivity and regioselectivity. Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in a reverse mode (transglycosylation) to form these linkages. This is often achieved under kinetically controlled conditions where a glycosyl donor is activated, and the enzyme transfers the glycosyl moiety to an acceptor other than water.
A common chemo-enzymatic strategy involves the initial chemical synthesis of an anomeric mixture (α/β) of the desired glycoside, followed by selective enzymatic hydrolysis of the unwanted anomer. For example, in the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside, a fungal β-N-acetylhexosaminidase from Penicillium oxalicum is employed to specifically hydrolyze the β-anomer, allowing for the isolation of the pure α-anomer. mdpi.comresearchgate.net This method is highly efficient due to the enzyme's strict selectivity for the β-linkage. mdpi.comresearchgate.net
Glycosyltransferases offer an alternative enzymatic approach, catalyzing the transfer of a sugar moiety from an activated donor (like a sugar nucleotide) to an acceptor. While highly specific, the cost and availability of both the enzymes and the sugar nucleotide donors can be a limitation for large-scale synthesis.
The transglycosylation activity of β-galactosidase from Bacillus circulans has been utilized for the enzymatic modification of p-nitrophenyl α-maltopentaoside, where a galactose unit is regioselectively transferred to the non-reducing end of the acceptor. nih.gov These principles of enzymatic catalysis are directly applicable to the synthesis of derivatives of 3-nitrophenyl α-D-galactopyranoside, using it as either a donor or an acceptor in enzyme-mediated reactions.
Design and Synthesis of Mechanistic Probes Based on this compound
To probe the intricate mechanisms of glycosyl hydrolases, specifically α-galactosidases, derivatives of 3-nitrophenyl α-D-galactopyranoside are synthesized. These probes, which include modifications at key positions on the galactose ring, provide invaluable insights into enzyme-substrate interactions, active site architecture, and catalytic mechanisms.
Preparation of Monodeoxy Derivatives for Substrate Specificity Elucidation
The synthesis of monodeoxy derivatives of nitrophenyl galactosides, where a hydroxyl group is replaced by a hydrogen atom, is a powerful strategy to investigate the role of individual hydroxyl groups in substrate binding and catalysis. While specific studies on 3-nitrophenyl α-D-galactopyranoside are limited, research on the closely related p-nitrophenyl α-D-galactopyranoside (pNP-α-Gal) provides significant insights.
The four possible monodeoxy derivatives of pNP-α-Gal have been synthesized and their hydrolysis by various α-galactosidases has been studied. researchgate.net The findings reveal distinct specificities among different enzymes. For example, α-galactosidases from green coffee bean and Mortierella vinacea can hydrolyze the 2-deoxy and 6-deoxy substrates but show little to no activity towards the 3-deoxy and 4-deoxy compounds. researchgate.net In contrast, the α-galactosidase from Aspergillus niger exhibits a strong preference for the 2-deoxy derivative. researchgate.net These results underscore the critical role of the hydroxyl groups at the C-3 and C-4 positions for recognition by certain α-galactosidases. The synthesis of these deoxy analogs typically involves multi-step chemical transformations starting from protected sugar derivatives where the target hydroxyl group is selectively removed.
A general approach for the synthesis of deoxyfluoro analogs, which can also serve as mechanistic probes, has been demonstrated for 4-nitrophenyl α-D-mannopyranosides. This involves the treatment of a protected tetra-O-acetyl-β-D-mannopyranose with N,N-diethylaminosulfur trifluoride (Et2NSF3) to introduce fluorine at the desired position, followed by glycosylation with 4-nitrophenol (B140041) in the presence of a Lewis acid like tin(IV) chloride. nih.gov A similar strategy could be envisioned for the synthesis of deoxy and deoxyfluoro derivatives of 3-nitrophenyl α-D-galactopyranoside.
Synthesis of Monomethyl Derivatives for Active Site Mapping
Monomethylated derivatives of nitrophenyl galactosides serve as excellent tools for mapping the active site of glycosidases. The introduction of a methyl group at a specific hydroxyl position can create steric hindrance, preventing proper binding or catalysis if that hydroxyl group is involved in critical interactions within the enzyme's active site.
A comprehensive study on the synthesis of all possible monomethyl derivatives of p-nitrophenyl α-D-gluco-, galacto-, and mannopyranosides has been conducted. researchgate.nettandfonline.comcapes.gov.br The hydrolytic activities of various glycosidases against these derivatives were then evaluated. For the p-nitrophenyl α-D-galactopyranoside series, it was found that the α-galactosidase from Mortierella vinacea could hydrolyze the 6-O-methyl derivative, but not the 2-O-, 3-O-, or 4-O-methyl analogs. researchgate.nettandfonline.comcapes.gov.br In contrast, α-galactosidases from green coffee bean and Aspergillus niger showed no hydrolytic activity against any of the monomethylated substrates. researchgate.nettandfonline.comcapes.gov.br These findings suggest that the hydroxyl groups at positions 2, 3, and 4 are essential for the binding and/or catalytic action of these enzymes, while the 6-hydroxyl group is more tolerant to modification in the case of the M. vinacea enzyme.
The synthesis of these monomethyl derivatives typically starts from a suitably protected galactose precursor with a single free hydroxyl group, which is then methylated using a reagent such as methyl iodide in the presence of a base.
Table 1: Hydrolytic Activity of α-Galactosidases on Monomethylated p-Nitrophenyl α-D-Galactopyranosides
| Derivative | Green Coffee Bean α-Galactosidase | Mortierella vinacea α-Galactosidase | Aspergillus niger α-Galactosidase |
| 2-O-Methyl | No Hydrolysis | No Hydrolysis | No Hydrolysis |
| 3-O-Methyl | No Hydrolysis | No Hydrolysis | No Hydrolysis |
| 4-O-Methyl | No Hydrolysis | No Hydrolysis | No Hydrolysis |
| 6-O-Methyl | No Hydrolysis | Hydrolysis | No Hydrolysis |
| Data is based on studies of p-nitrophenyl α-D-galactopyranoside derivatives. researchgate.nettandfonline.comcapes.gov.br |
Introduction of Acetamido Groups for Specific Glycosylhydrolase Probes
The introduction of an acetamido group, typically at the C-2 position to create a 2-acetamido-2-deoxy derivative, transforms the galactoside into a probe for a different class of enzymes, namely α-N-acetylgalactosaminidases. These enzymes are distinct from α-galactosidases in their substrate specificity.
The synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranosides often follows a chemo-enzymatic route. A chemical synthesis first produces an anomeric mixture of the α- and β-glycosides. Subsequently, a β-N-acetylhexosaminidase is used to selectively hydrolyze the β-anomer, leaving the desired α-anomer which can then be purified. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of the 4-nitrophenyl derivative. mdpi.comresearchgate.net
Furthermore, these 2-acetamido-2-deoxy-nitrophenyl galactosides can serve as acceptors in further glycosylation reactions to create more complex probes. For example, p-nitrophenyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside has been synthesized by reacting a protected p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with an activated galactose donor. nih.gov This highlights the utility of these compounds as building blocks for constructing specific oligosaccharide sequences for probing the fine specificities of various glycosyl hydrolases.
Generation of Bioconjugates and Labeled this compound for Advanced Studies
The functionalization of this compound primarily hinges on the chemical reactivity of the nitrophenyl group. This moiety can be chemically altered to introduce functionalities suitable for conjugation with reporter molecules such as fluorophores, biotin (B1667282), or other bioactive compounds. A key and well-established initial step for such modifications is the reduction of the nitro group to an amine, yielding 3-Aminophenyl alpha-D-galactopyranoside. This amino derivative serves as a versatile intermediate for subsequent conjugation reactions.
Proposed Synthetic Pathway for Functionalization:
The primary route to producing a versatile intermediate for bioconjugation involves the reduction of the nitro group. This transformation is typically achieved with high efficiency using various reducing agents.
Step 1: Reduction of the Nitro Group The conversion of this compound to 3-Aminophenyl alpha-D-galactopyranoside can be accomplished using standard chemical reduction methods. A common and effective method is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Once 3-Aminophenyl alpha-D-galactopyranoside is synthesized, the newly introduced primary amine serves as a reactive handle for a variety of conjugation chemistries.
Biotinylation for Affinity-Based Studies:
Biotinylated probes are invaluable tools for studying protein-ligand interactions, affinity purification, and localization studies due to the high-affinity interaction between biotin and streptavidin or avidin. The amino group of 3-Aminophenyl alpha-D-galactopyranoside can be readily coupled with an activated biotin derivative.
Reaction with N-Hydroxysuccinimide (NHS)-Biotin: A widely used method involves the reaction of the amine with an NHS-ester of biotin. This reaction proceeds efficiently under mild basic conditions to form a stable amide bond. A similar approach utilizing biotin p-nitrophenyl ester has also been documented for the biotinylation of peptides and proteins and could be adapted for this purpose. nih.gov
Fluorescent Labeling for Imaging and Detection:
To visualize the localization of the galactoside within cells or to develop sensitive enzymatic assays, fluorescent tags can be attached.
Coupling with Fluorescent Dyes: The amino-functionalized galactoside can be reacted with a variety of fluorescent dyes that are commercially available as NHS-esters or isothiocyanates. For example, fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine and cyanine (B1664457) dyes can be conjugated to the amine group to yield highly fluorescent probes. The synthesis of novel fluorescent nucleosides has been demonstrated through the modification of related purine (B94841) derivatives, highlighting the feasibility of such chemical transformations. nih.gov
"Click Chemistry" for Versatile Conjugation:
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. thermofisher.com This approach would require the initial synthesis of an azide- or alkyne-modified this compound.
Introduction of an Azide (B81097) or Alkyne Moiety: The 3-Aminophenyl alpha-D-galactopyranoside intermediate can be further modified to introduce an azide or alkyne group. For instance, the amine can be reacted with an alkyne-containing NHS ester. The resulting alkyne-tagged galactoside can then be "clicked" onto any azide-containing molecule of interest, such as a protein, a surface, or another small molecule.
The following table summarizes the potential derivatization strategies for this compound, based on established methodologies for analogous compounds.
Table 1: Proposed Derivatization Strategies for this compound
| Starting Material | Reagent/Method | Product | Application |
|---|---|---|---|
| This compound | H₂, Pd/C | 3-Aminophenyl alpha-D-galactopyranoside | Intermediate for conjugation |
| 3-Aminophenyl alpha-D-galactopyranoside | Biotin-NHS ester | Biotinylated this compound | Affinity purification, pull-down assays |
| 3-Aminophenyl alpha-D-galactopyranoside | FITC | Fluorescently labeled this compound | Cellular imaging, flow cytometry |
| 3-Aminophenyl alpha-D-galactopyranoside | Alkyne-NHS ester | Alkyne-tagged this compound | Click chemistry conjugation |
These synthetic modifications enable the transformation of this compound from a simple chromogenic substrate into a sophisticated molecular probe for a wide array of advanced research applications.
Enzymatic Applications and Substrate Characterization of 3 Nitrophenyl Alpha D Galactopyranoside
Principles of Chromogenic Enzyme Assays Utilizing 3-Nitrophenyl alpha-D-galactopyranoside
Chromogenic substrates are fundamental tools in enzymology, providing a straightforward method for detecting and quantifying enzyme activity. This compound and its isomers are colorless compounds that, upon enzymatic cleavage, release a colored product, allowing for direct spectrophotometric measurement.
Spectrophotometric Quantification of 3-Nitrophenol (B1666305) Release
The core principle of the assay lies in the hydrolytic action of the enzyme α-galactosidase (EC 3.2.1.22). cohesionbio.com This enzyme catalyzes the cleavage of the α-glycosidic bond in the nitrophenyl-α-D-galactopyranoside substrate. cohesionbio.com This reaction yields two products: D-galactose and the corresponding nitrophenol molecule (e.g., p-nitrophenol or o-nitrophenol). cohesionbio.comtandfonline.com
The released nitrophenol, specifically the nitrophenolate ion, is a chromophore that imparts a distinct yellow color under alkaline pH conditions. nih.gov The intensity of this color is directly proportional to the amount of nitrophenol released, which in turn corresponds to the activity of the α-galactosidase enzyme. nih.gov The concentration of the released p-nitrophenol is quantified by measuring the absorbance of light at a specific wavelength, typically 405 nm, using a spectrophotometer. cohesionbio.comnih.gov One unit of α-galactosidase activity is often defined as the amount of enzyme that liberates one micromole of nitrophenol from the substrate per minute under specified conditions of pH and temperature. tandfonline.com
Development and Optimization of Microplate-Based Assays
The spectrophotometric method for quantifying nitrophenol release is readily adaptable to a high-throughput format using microplates. cohesionbio.comantibodies-online.com This adaptation allows for the simultaneous analysis of numerous samples, significantly increasing efficiency. antibodies-online.comthermofisher.com In a typical microplate-based assay, small volumes of the enzyme sample are added to the wells of a 96-well plate, followed by the addition of the nitrophenyl-α-D-galactopyranoside substrate solution. cohesionbio.comsigmaaldrich.com
After a defined incubation period at the optimal temperature for the enzyme, the reaction is terminated, often by adding a stop buffer (e.g., a strong alkali like sodium carbonate) which also serves to raise the pH, ensuring maximum color development of the nitrophenolate ion. sigmaaldrich.com The absorbance in each well is then measured using a microplate reader at the appropriate wavelength (e.g., 405 nm). cohesionbio.com These assays are sensitive, capable of detecting enzyme activity as low as 0.1 µU, and are widely used for quantifying α-galactosidase activity in various biological samples, including cell lysates and tissue extracts. sigmaaldrich.comabcam.com
Enzymatic Substrate Specificity Profiling of Alpha-Galactosidases
Nitrophenyl-α-D-galactopyranosides are invaluable substrates for profiling the specificity and kinetic properties of α-galactosidases from diverse biological sources. These studies help in understanding the enzyme's catalytic mechanism and its suitability for various biotechnological applications.
Characterization of Alpha-Galactosidases from Fungal Sources (e.g., Saccharomyces cerevisiae, Rhizopus oryzae, Mortierella vinacea, Aspergillus niger, Trichoderma reesei)
Fungal α-galactosidases are of significant industrial interest. The enzyme from Aspergillus niger shows good activity on p-nitrophenyl-α-D-galactoside and is a glycoprotein (B1211001) with a molecular weight of approximately 45,000 Da. nih.gov Kinetic studies revealed that the A. niger enzyme requires hydroxyl groups at the C-3, C-4, and C-6 positions of the galactose moiety for its activity. nih.gov The α-galactosidase from Mortierella vinacea has also been extensively studied using PNPG. tandfonline.comnih.govnih.gov Kinetic analyses have shown that this enzyme is subject to inhibition by both the substrate (PNPG) and the product (galactose). nih.gov The enzyme from Saccharomyces cerevisiae is classified in glycosyl hydrolase family 27 and has been characterized using PNPG, showing optimal activity at pH 4.0. nih.govnih.gov An α-galactosidase from Trichoderma reesei has also been characterized, showing structural similarities to other fungal enzymes. acs.org
Interactive Table: Kinetic Parameters of Fungal α-Galactosidases with p-Nitrophenyl-α-D-galactopyranoside (PNPG)
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Kₘ (mM) for PNPG | Vₘₐₓ (µmol/min/mg) | Reference(s) |
| Aspergillus niger | 4.5 | 40 | - | - | |
| Aspergillus niger | - | - | - | Good Activity | nih.gov |
| Mortierella vinacea | 5.9 | 40 | - | - | tandfonline.com |
| Saccharomyces cerevisiae | 5.0 | 55 | - | - | nih.gov |
| Trametes versicolor | 3.0 | 60 | 0.651 | - | jst.go.jp |
Note: "-" indicates data not specified in the cited sources.
Assessment of Alpha-Galactosidases from Bacterial Origins (e.g., E. coli, Streptomyces griseoloalbus, Corynebacterium murisepticum, Thermotoga maritima)
Bacterial α-galactosidases, particularly from thermophiles, are sought after for their stability. The α-galactosidase from the hyperthermophilic bacterium Thermotoga maritima (TmGalA) is extremely thermostable, with maximal activity towards PNPG observed at a pH of 5.0-5.5 and a temperature of 90-95°C. nih.gov This enzyme belongs to the glycosyl hydrolase family 36. nih.govacs.org The actinobacterium Streptomyces griseoloalbus is another source of α-galactosidase, which has been produced using solid-state fermentation. nih.govnih.govoup.com The partially purified enzyme from this bacterium exhibited maximum activity at pH 5.0 and 65°C and was stable for 5 hours at 50-55°C. researchgate.net An inducible α-galactosidase from Corynebacterium murisepticum was purified and found to be a homotetramer with a pH optimum of 7.5. researchgate.net It displayed a Kₘ value of 0.17 mM for p-nitrophenyl-α-D-galactopyranoside. researchgate.net
Interactive Table: Kinetic Parameters of Bacterial α-Galactosidases with p-Nitrophenyl-α-D-galactopyranoside (PNPG)
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Kₘ (mM) for PNPG | Reference(s) |
| Thermotoga maritima | 5.0 - 5.5 | 90 - 95 | - | nih.gov |
| Streptomyces griseoloalbus | 5.0 | 65 | - | researchgate.net |
| Corynebacterium murisepticum | 7.5 | - | 0.17 | researchgate.net |
Note: "-" indicates data not specified in the cited sources.
Investigation of Alpha-Galactosidases from Plant and Mammalian Systems (e.g., Green Coffee Bean, Vicia faba, Human Alpha-GAL)
α-Galactosidases from plant and mammalian sources play crucial physiological roles. The enzyme from green coffee beans has been well-characterized and is used in biotechnological applications. nih.govcreative-enzymes.com It has an optimal pH of 6.5 at 25°C for hydrolyzing p-nitrophenyl α-D-galactoside. creative-enzymes.com A recombinant version expressed in Pichia pastoris showed kinetic parameters (Kₘ = 0.363 mM and Vₘₐₓ = 46.9 U/mg) identical to the native enzyme. nih.gov Seeds of Vicia faba (faba bean) contain two distinct forms of α-galactosidase (I and II), which exhibit different pH optima and kinetic values with p-nitrophenyl α-D-galactoside. nih.govnih.govportlandpress.com Human α-galactosidase A (α-GAL) is a lysosomal enzyme, and its deficiency leads to Fabry disease. sigmaaldrich.com Assays using synthetic substrates are crucial for diagnosing this condition and for evaluating enzyme replacement therapies. sigmaaldrich.com These assays typically use a fluorometric substrate but the principle of cleaving a synthetic glycoside is the same. sigmaaldrich.comabcam.com
Interactive Table: Kinetic Parameters of Plant and Mammalian α-Galactosidases with p-Nitrophenyl-α-D-galactopyranoside (PNPG)
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Kₘ (mM) for PNPG | Vₘₐₓ (U/mg) | Reference(s) |
| Green Coffee Bean (native) | 6.5 | 25 | - | >9 units/mg protein | creative-enzymes.com |
| Green Coffee Bean (recombinant) | 6.4 | - | 0.363 | 46.9 | nih.gov |
| Vicia faba (Forms I & II) | Different optima | Different stabilities | Different values | Different values | nih.govnih.govportlandpress.com |
| Human α-GAL | - | - | - | - | sigmaaldrich.com |
Note: "-" indicates data not specified in the cited sources. Human α-GAL assays often use fluorometric substrates.
Distinction of Alpha-Galactosidase Activity from Beta-Galactosidase
The specific nature of enzymatic reactions allows for the use of tailored substrates to distinguish between different enzyme activities. Galactosidases are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of galactosides. They are broadly classified into two main types, α-galactosidases and β-galactosidases, based on the anomeric configuration of the glycosidic bond they cleave. wikipedia.org α-Galactosidase specifically targets and hydrolyzes substrates containing α-galactosidic linkages, such as those found in glycoproteins and glycosphingolipids. wikipedia.org In contrast, β-galactosidase acts on β-galactosidic bonds, with its most well-known substrate being the disaccharide lactose, which it breaks down into glucose and galactose. wikipedia.org
This inherent specificity is exploited in biochemical assays through the use of chromogenic substrates. dcfinechemicals.com Substrates like 3-nitrophenyl α-D-galactopyranoside are designed to be specific for α-galactosidase. The enzyme recognizes and cleaves the α-glycosidic bond linking the galactose sugar to the nitrophenyl group. This enzymatic action releases 3-nitrophenol, a chromophore that imparts a distinct color, which can be quantified spectrophotometrically.
Conversely, 3-nitrophenyl α-D-galactopyranoside is not a substrate for β-galactosidase due to the α-configuration of its anomeric carbon. β-Galactosidase requires a substrate with a β-glycosidic linkage, such as ortho-nitrophenyl-β-D-galactopyranoside (ONPG) or para-nitrophenyl-β-D-galactopyranoside (pNPG). nih.govwikipedia.orgnih.gov When ONPG is hydrolyzed by β-galactosidase, it releases the yellow-colored ortho-nitrophenol. wikipedia.org Therefore, by using 3-nitrophenyl α-D-galactopyranoside, one can specifically measure the activity of α-galactosidase in a sample without interference from any β-galactosidase that may be present. This principle allows for the clear differentiation and selective quantification of the two enzyme activities. nih.gov
Comparative Analysis of Substrate Specificity with Other Nitrophenyl Galactopyranosides (e.g., 4-Nitrophenyl alpha-D-galactopyranoside, 2-Nitrophenyl alpha-D-galactopyranoside)
The substrate specificity of α-galactosidases is often evaluated using a variety of synthetic chromogenic substrates, including different positional isomers of nitrophenyl α-D-galactopyranoside. The position of the nitro group on the phenyl ring (ortho-, meta-, or para-) influences the electronic properties of the aglycone (the non-sugar part) and can affect the rate of enzymatic hydrolysis. While 3-nitrophenyl α-D-galactopyranoside (the meta-isomer) is a valid substrate, the para- (4-nitrophenyl) and ortho- (2-nitrophenyl) isomers are more commonly documented in research literature. nih.govmdpi.com
The electron-withdrawing nature of the nitro group makes the nitrophenolate ion a better leaving group compared to an unsubstituted phenol, thus facilitating the hydrolysis of the glycosidic bond. The strength of this effect varies with the isomer: the para- and ortho-positions allow for direct resonance delocalization of the negative charge of the phenolate (B1203915) oxygen, making them particularly good leaving groups. The meta-position, as in 3-nitrophenyl α-D-galactopyranoside, benefits from an inductive electron-withdrawing effect but lacks this direct resonance stabilization.
Comparative studies generally show that α-galactosidases exhibit different affinities and reaction rates for these isomers.
An α-galactosidase from the fungus Termitomyces eurrhizus was found to hydrolyze 4-nitrophenyl α-D-galactopyranoside (pNPGal) more effectively than 2-nitrophenyl α-D-galactopyranoside (oNPGal). nih.gov
Similarly, an α-galactosidase isolated from Aspergillus sp. D-23 demonstrated the highest sensitivity and activity towards pNPGal when compared with other substrates. mdpi.com
Research on deoxy derivatives of p-nitrophenyl α-D-galactopyranoside highlighted the critical role of specific hydroxyl groups on the galactose ring for substrate binding and hydrolysis by α-galactosidases from different sources like green coffee bean, Mortierella vinacea, and Aspergillus niger. nih.gov
These findings indicate that while all nitrophenyl galactosides can serve as substrates, the precise positioning of the nitro group, in conjunction with the enzyme's specific active site architecture, dictates the efficiency of the catalytic reaction. The higher activity often observed with the 4-nitro isomer is typically attributed to the superior stability of the resulting 4-nitrophenolate (B89219) anion.
Hydrolysis of Natural Glycosides versus Synthetic Substrates
α-Galactosidases act on a wide range of substrates, including natural oligosaccharides and polysaccharides, as well as synthetic molecules designed for assays. The primary natural substrates in plants are the raffinose (B1225341) family oligosaccharides (RFOs), such as raffinose (a trisaccharide) and stachyose (B150584) (a tetrasaccharide), which contain terminal α-1,6 linked galactose residues. wikipedia.org Other natural substrates include the disaccharide melibiose (B213186). mdpi.com
A common observation in enzymatic studies is that α-galactosidases often exhibit significantly higher hydrolytic activity and affinity for synthetic substrates like nitrophenyl α-D-galactopyranosides compared to their natural counterparts. nih.govmdpi.com This difference is largely due to the nature of the aglycone. The nitrophenyl group is an excellent leaving group, which facilitates the cleavage of the glycosidic bond during the enzymatic reaction.
Several studies provide a clear comparison:
The α-galactosidase from Termitomyces eurrhizus showed much higher activity with pNPGal than with the natural substrates raffinose, melibiose, and stachyose. nih.gov
An α-galactosidase from Debaryomyces hansenii UFV-1 displayed a Michaelis constant (K_m) for p-nitrophenyl α-D-galactopyranoside (pNPαGal) of 0.30 mM, indicating a very high affinity. In contrast, the K_m values for the natural substrates melibiose, stachyose, and raffinose were significantly higher at 2.01 mM, 9.66 mM, and 16 mM, respectively, signifying lower affinity. nih.gov
Similarly, the α-galactosidase from Aspergillus sp. D-23 had the highest relative activity (100%) with p-NPG, while its activity on melibiose and raffinose was considerably lower. mdpi.com
This preference for synthetic substrates makes them ideal for laboratory assays to detect and quantify enzyme activity due to their rapid turnover and the ease of detecting the colored product. However, the ultimate physiological and industrial relevance of an α-galactosidase often depends on its efficiency in hydrolyzing natural substrates like raffinose and stachyose, particularly in applications such as improving the nutritional quality of soy-based foods and feeds. mdpi.comnih.gov
Table 1: Comparison of α-Galactosidase Activity on Synthetic vs. Natural Substrates
| Enzyme Source | Synthetic Substrate | Relative Activity / Kinetic Parameter | Natural Substrate | Relative Activity / Kinetic Parameter | Reference |
|---|---|---|---|---|---|
| Debaryomyces hansenii | p-Nitrophenyl α-D-galactopyranoside | K_m = 0.30 mM | Raffinose | K_m = 16 mM | nih.gov |
| Debaryomyces hansenii | p-Nitrophenyl α-D-galactopyranoside | K_m = 0.30 mM | Stachyose | K_m = 9.66 mM | nih.gov |
| Debaryomyces hansenii | p-Nitrophenyl α-D-galactopyranoside | K_m = 0.30 mM | Melibiose | K_m = 2.01 mM | nih.gov |
| Termitomyces eurrhizus | p-Nitrophenyl α-D-galactopyranoside | 100% | Raffinose | 38.9% | nih.gov |
| Termitomyces eurrhizus | p-Nitrophenyl α-D-galactopyranoside | 100% | Melibiose | 34.1% | nih.gov |
| Termitomyces eurrhizus | p-Nitrophenyl α-D-galactopyranoside | 100% | Stachyose | 29.5% | nih.gov |
| Aspergillus sp. D-23 | p-Nitrophenyl α-D-galactopyranoside | 100% | Melibiose | 14.8% | mdpi.com |
| Aspergillus sp. D-23 | p-Nitrophenyl α-D-galactopyranoside | 100% | Raffinose | 12.5% | mdpi.com |
Kinetic Characterization of Glycosidase Reactions with this compound
Determination of Michaelis-Menten Constants (K_m) and Maximum Reaction Rates (V_max, k_cat)
These parameters are determined by measuring the initial reaction velocity at various concentrations of the substrate, such as 3-nitrophenyl α-D-galactopyranoside. The resulting data are then plotted (e.g., using a Lineweaver-Burk or Hanes-Woolf plot) or fitted to the Michaelis-Menten equation using non-linear regression analysis. nih.gov
While specific kinetic data for the 3-nitrophenyl isomer are not widely reported, extensive studies on the closely related 4-nitrophenyl α-D-galactopyranoside (pNPG) provide insight into the typical kinetic values for α-galactosidases from various sources.
Table 2: Michaelis-Menten (K_m) and Catalytic Constants for α-Galactosidases with p-Nitrophenyl α-D-galactopyranoside
| Enzyme Source | K_m (mM) | V_max (U/mg or µmol/min/mg) | k_cat (s⁻¹) | Reference |
|---|---|---|---|---|
| Debaryomyces hansenii UFV-1 | 0.30 | Not Reported | Not Reported | nih.gov |
| Paecilomyces thermophila | 0.41 | 147.1 | Not Reported | mdpi.com |
| Sweet Almond | 2.0 (at pH 5.5) | Not Reported | Not Reported | doi.org |
| Trichoderma reesei | 0.26 | Not Reported | 231 | researchgate.net |
The variability in these kinetic parameters reflects the diverse origins and adaptations of the enzymes. Factors such as the enzyme's structure, active site geometry, and the specific assay conditions (pH, temperature) all contribute to the observed K_m and V_max values. doi.org
Effects of pH on Kinetic Parameters and Enzyme Activity Profiles
The activity of α-galactosidase is profoundly influenced by pH. Each enzyme has an optimal pH at which it exhibits maximum activity, and its activity decreases as the pH deviates from this optimum. This pH dependence is due to the effect of hydrogen ion concentration on the ionization state of amino acid residues in the enzyme, particularly those in the active site and those involved in maintaining the enzyme's three-dimensional structure.
The catalytic mechanism of glycoside hydrolases typically involves two critical carboxylic acid residues (glutamic acid or aspartic acid), which function as a general acid and a nucleophile. nih.gov For the enzyme to be active, one of these residues must be protonated and the other deprotonated. This requirement dictates the characteristic bell-shaped curve of an enzyme's pH-activity profile.
Studies on various α-galactosidases using nitrophenyl galactopyranosides as substrates have revealed a range of optimal pH values, generally falling in the acidic to neutral range.
The α-galactosidase from the bacterium Paenibacillus sp. LX-20 showed optimal activity at a pH of 6.0–6.5. nih.gov
Fungal α-galactosidases, such as the one from Aspergillus sp. D-23, often function best under more acidic conditions, with an optimal pH of 5.0. This enzyme maintained high stability across a broad pH range from 3.0 to 8.0. mdpi.com
A detailed study of sweet almond α-galactosidase using PNPG indicated the involvement of two ionizable groups in the catalytic process, with pK_a values around 3.4 and 6.7. doi.org
The pH can affect not only the maximum velocity (V_max) but also the substrate affinity (K_m). Changes in the ionization of active site residues can alter the binding of the substrate, leading to a pH-dependent K_m value.
Table 3: Optimal pH for α-Galactosidase Activity from Various Sources
| Enzyme Source | Optimal pH | Reference |
|---|---|---|
| Paenibacillus sp. LX-20 | 6.0 - 6.5 | nih.gov |
| Aspergillus sp. D-23 | 5.0 | mdpi.com |
| Sweet Almond | ~5.5 (for V_max) | doi.org |
| Termitomyces eurrhizus | 4.0 | nih.gov |
Temperature Dependence of Kinetic Parameters and Enzyme Stability
Temperature is another critical factor that governs the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate. This relationship holds true up to an optimal temperature, at which the enzyme exhibits maximal activity. Beyond this point, the enzyme begins to undergo thermal denaturation, where its specific three-dimensional structure is disrupted, leading to a rapid loss of activity and stability.
The optimal temperature for α-galactosidases varies widely depending on the organism from which it is derived. Enzymes from thermophilic organisms, for instance, have much higher temperature optima and greater stability than those from mesophiles.
The α-galactosidase from Aspergillus sp. D-23 is relatively thermophilic, with an optimal temperature of 65°C and good stability up to 55-60°C. mdpi.com
In contrast, the enzyme from the antarctic bacterium Paenibacillus sp. LX-20 has a lower optimal temperature of 45°C. nih.gov
For the α-galactosidase from sweet almond, the activation energy for the hydrolysis of PNPG was determined to be 19.0 kcal/mole, quantifying the energy barrier that must be overcome for the reaction to occur. doi.org
Thermal stability is a crucial parameter for industrial applications. It is often assessed by incubating the enzyme at various temperatures for extended periods and then measuring the residual activity. Enzymes that retain a high percentage of their activity at elevated temperatures are desirable for processes that require heat.
Table 4: Optimal Temperature for α-Galactosidase Activity from Various Sources
| Enzyme Source | Optimal Temperature (°C) | Reference |
|---|---|---|
| Aspergillus sp. D-23 | 65 | mdpi.com |
| Paenibacillus sp. LX-20 | 45 | nih.gov |
| Termitomyces eurrhizus | 75 | nih.gov |
| Debaryomyces hansenii UFV-1 (immobilized) | 80 | researchgate.net |
Inhibition Studies of Glycosidases Using this compound
The chromogenic substrate this compound, also commonly referred to as p-nitrophenyl alpha-D-galactopyranoside (pNP-αGal), serves as a critical tool in the study of glycosidase inhibition. glycosynth.co.uk Its hydrolysis by α-galactosidases results in the release of p-nitrophenol, a yellow compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. glycosynth.co.uksigmaaldrich.com This straightforward assay facilitates the investigation of various inhibitory mechanisms and the characterization of potential enzyme inhibitors.
Analysis of Competitive and Non-Competitive Inhibition Mechanisms
The use of this compound allows researchers to differentiate between various modes of enzyme inhibition, such as competitive and non-competitive mechanisms.
Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, competing with the natural substrate. In studies using pNP-αGal, the introduction of monosaccharides like galactose and ribose has been shown to drastically decrease the hydrolyzing activity of α-galactosidases, which is characteristic of competitive inhibition. researchgate.net The inhibitor, being structurally similar to the galactose moiety of the substrate, vies for the same binding site on the enzyme.
Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. An example of this can be seen in studies of seminal plasma maltase, where Tris(hydroxymethyl)aminomethane was found to exert a noncompetitive inhibition on the enzyme's activity when assayed with the similar substrate, p-nitrophenol-alpha-D-glucopyranoside. nih.gov This type of inhibition affects the enzyme's turnover number (Vmax) but not its substrate binding affinity (Km).
The kinetic parameters derived from assays with this compound are essential for elucidating these mechanisms. nih.gov
Table 1: Examples of Inhibition Mechanisms Studied with Nitrophenyl-Glycoside Substrates
| Inhibitor | Enzyme | Substrate Used in Study | Inhibition Type | Source |
|---|---|---|---|---|
| Galactose, Ribose | α-Galactosidase | p-Nitrophenyl-α-D-galactopyranoside | Competitive (Implied) | researchgate.net |
Identification and Characterization of Specific Enzyme Inhibitors
High-throughput screening assays utilizing substrates like this compound have been instrumental in identifying novel inhibitors of α-galactosidases. nih.gov These inhibitors can be inorganic ions or complex organic molecules.
Several metal ions have been identified as potent inhibitors of α-galactosidase activity. In particular, silver (Ag⁺ or Ag²⁺), mercury (Hg²⁺), and copper (Cu²⁺) have been shown to strongly inhibit the enzyme when pNP-αGal is used as the substrate. researchgate.netjocpr.com
Beyond metal ions, systematic screening of compound libraries has led to the discovery of specific organic inhibitors. For instance, a screen against α-galactosidase A (GLA), the enzyme deficient in Fabry disease, identified lansoprazole (B1674482), merbromin, and phenylmercuric acetate (B1210297) as hits. nih.gov Further characterization revealed that lansoprazole was a selective inhibitor for GLA. nih.gov Another well-known inhibitor, 1-deoxygalactonojirimycin (DGJ), is an iminosugar that acts as a chemical chaperone for mutant GLA, and its inhibitory properties are fundamental to its therapeutic action. nih.gov
Table 2: Specific Inhibitors of α-Galactosidases Identified in Assays
| Inhibitor | Enzyme | Observed Effect | Source |
|---|---|---|---|
| Silver ion (Ag⁺/Ag²⁺) | α-Galactosidase | Strong inhibition | researchgate.netjocpr.com |
| Mercury ion (Hg²⁺) | α-Galactosidase | Strong inhibition | researchgate.netjocpr.com |
| Copper ion (Cu²⁺) | α-Galactosidase | Strong inhibition | researchgate.net |
| Lansoprazole | α-Galactosidase A (GLA) | Inhibition (IC₅₀ = 6.4 µM) | nih.gov |
| Merbromin | α-Galactosidase A (GLA) | Inhibition | nih.gov |
| Phenylmercuric acetate | α-Galactosidase A (GLA) | Inhibition | nih.gov |
Modulation of Enzyme Activity by Activators and Oxidants
In addition to inhibition, the activity of glycosidases can be positively modulated or activated by certain compounds, a phenomenon also studied using this compound. The effect of metal ions is particularly complex, as they can act as inhibitors, activators, or have no effect depending on the specific ion, its concentration, and the enzyme source. mdpi.com
For example, while high concentrations of Cu²⁺ can strongly inhibit α-galactosidase activity, low concentrations of ferrous iron (Fe²⁺) have been found to promote the enzyme's activity. mdpi.com Similarly, studies on α-galactosidase from Lactobacillus reuteri showed that the addition of manganese (Mn²⁺) to the growth culture led to a significant enhancement of enzyme activity. nih.gov
Conversely, some divalent cations have little to no impact on enzyme function. For one α-galactosidase, Fe²⁺, Mn²⁺, and Mg²⁺ had no significant effect on activity, while Zn²⁺, Ni²⁺, and Ca²⁺ caused only a slight reduction. researchgate.net The lack of inhibition by EDTA in the same study suggested that the enzyme is not a metalloenzyme requiring divalent cations for its function. researchgate.net
Table 3: Modulation of α-Galactosidase Activity by Metal Ions
| Modulator | Enzyme Source | Effect | Source |
|---|---|---|---|
| Iron (Fe²⁺) | Aspergillus sp. D-23 | Activation at low concentrations | mdpi.com |
| Manganese (Mn²⁺) | Lactobacillus reuteri CF2-7F | Enhancement of activity | nih.gov |
| Copper (Cu²⁺) | Aspergillus sp. D-23 | Inhibition at high concentrations | mdpi.com |
| Zinc (Zn²⁺), Nickel (Ni²⁺), Calcium (Ca²⁺) | Yeast Isolate | Slight reduction in activity (<15%) | researchgate.net |
Mechanistic Enzymology and Structural Insights of Glycosidases Interacting with 3 Nitrophenyl Alpha D Galactopyranoside
Elucidation of Catalytic Mechanisms of Alpha-Galactosidases
Alpha-galactosidases are retaining glycoside hydrolases, meaning the stereochemistry at the anomeric carbon of the galactose product is the same as that of the substrate. nih.gov This is achieved through a sophisticated catalytic mechanism involving key amino acid residues within the enzyme's active site.
The hydrolysis of the glycosidic bond by most alpha-galactosidases, particularly those in glycoside hydrolase (GH) families 27 and 36, proceeds via a Koshland double displacement mechanism. nih.govebi.ac.ukresearchgate.net This mechanism involves two distinct, sequential nucleophilic substitution reactions at the anomeric carbon of the galactose moiety. nih.govnih.gov
The process can be summarized in two main steps:
Glycosylation: A carboxylate group from an aspartate residue in the active site acts as a nucleophile, attacking the anomeric carbon of the 3-nitrophenyl alpha-D-galactopyranoside substrate. nih.govwikipedia.org This attack leads to the cleavage of the glycosidic bond, releasing the nitrophenolate aglycone. Simultaneously, a second acidic aspartate residue protonates the oxygen of the leaving group, facilitating its departure. This first step results in the formation of a covalent glycosyl-enzyme intermediate. nih.govnih.govlibretexts.org
Deglycosylation: The acidic aspartate residue, now acting as a general base, activates a water molecule by abstracting a proton. researchgate.netwikipedia.org This activated water molecule then performs a nucleophilic attack on the anomeric carbon of the covalent intermediate, hydrolyzing it. This second displacement regenerates the free enzyme and releases the galactose product with a retained alpha-anomeric configuration. nih.govwikipedia.org
This ping-pong, or double-displacement, reaction ensures that the enzyme is returned to its original state, ready to catalyze another reaction cycle. libretexts.org
Structural and mutational studies have been pivotal in identifying the specific amino acid residues that are essential for the catalytic activity of alpha-galactosidases.
Aspartate Residues: Two highly conserved aspartate residues are the cornerstones of the double displacement mechanism. ebi.ac.ukresearchgate.netrcsb.org In human alpha-galactosidase A (GLA), these residues are Asp-170 and Asp-231. nih.govwikipedia.org
Asp-170 (Nucleophile): This residue performs the initial nucleophilic attack on the anomeric carbon of the substrate to form the covalent intermediate. nih.govresearchgate.net Mutating this residue, for instance to alanine (B10760859) (D170A), results in a catalytically inactive enzyme. nih.gov
Asp-231 (Acid/Base Catalyst): This residue first acts as a general acid, donating a proton to the leaving group (3-nitrophenolate). nih.govresearchgate.net In the second step, it functions as a general base, activating a water molecule for the hydrolysis of the glycosyl-enzyme intermediate. wikipedia.org
Tryptophan Residues: Aromatic residues, particularly tryptophan, are frequently found in the active sites of carbohydrate-binding enzymes and play a crucial role in substrate recognition and positioning through hydrophobic or "stacking" interactions with the sugar ring. nih.govnih.gov In alpha-galactosidases, a conserved tryptophan residue (Trp-47 in human GLA) is critical for properly orienting the galactose moiety within the active site. nih.gov This interaction helps to stabilize the enzyme-substrate complex and the transition states throughout the catalytic cycle. nih.govnih.gov
The table below summarizes the roles of these key catalytic residues in human alpha-galactosidase A.
| Residue (Human α-GAL A) | General Role | Specific Function in Catalysis |
| Asp-170 | Catalytic Nucleophile | Performs nucleophilic attack on the anomeric carbon of the substrate. nih.govwikipedia.org |
| Asp-231 | Acid/Base Catalyst | Donates a proton to the leaving group and later activates a water molecule. nih.govwikipedia.org |
| Trp-47 | Substrate Binding | Stacks against the galactose ring, aiding in substrate recognition and stabilization. nih.gov |
| Trp-336 (in AgaA) | Substrate Binding | In the α-galactosidase AgaA, this tryptophan at subsite -1 is crucial for ligand stacking and efficient catalysis. nih.gov |
Conformational Dynamics in Enzyme-Substrate Complexes
The interaction between an alpha-galactosidase and its substrate is not a simple lock-and-key event but a dynamic process involving conformational changes in both the enzyme and the substrate.
Binding of a substrate like this compound can induce conformational changes in the enzyme's active site. researchgate.net Structural studies on various glycosidases have revealed that flexible loops near the active site can shift from an "open" to a "closed" conformation upon substrate binding. researchgate.net In some alpha-galactosidases, these changes are critical for creating the precise environment for catalysis. For example, in the thermostable alpha-galactosidase AgaA, a single amino acid substitution located 20 Å away from the active site can cause significant structural rearrangements that alter the active cleft's width and affect substrate affinity and efficiency. nih.gov This suggests an "induced fit" mechanism where the initial binding of the substrate fine-tunes the active site's geometry for optimal catalytic activity. nih.gov
For catalysis to occur, the enzyme must stabilize the high-energy transition state of the reaction more than it stabilizes the ground state of the substrate. rsc.orgst-andrews.ac.uk One way alpha-galactosidases achieve this remarkable rate enhancement is by distorting the bound substrate from its low-energy chair conformation into a higher-energy conformation that more closely resembles the oxocarbenium ion-like transition state. nih.gov
X-ray crystallographic studies of human alpha-galactosidase have captured snapshots of the substrate at different stages of the catalytic cycle. These studies show that while the initial substrate binds in the standard, stable 4C1 chair conformation, the covalent glycosyl-enzyme intermediate is distorted into a 1S3 skew (or twist) boat conformation. nih.gov This strained conformation positions the atoms optimally for the subsequent nucleophilic attack by water. nih.gov After hydrolysis, the galactose product is found back in the relaxed 4C1 chair conformation. nih.gov This ability of the rigid active site to induce strain in the flexible substrate is a key feature of catalysis. d-nb.infoucl.ac.uk
Structural Basis of Substrate Recognition and Binding
The high specificity of alpha-galactosidases for substrates like this compound is dictated by the precise architecture of the enzyme's active site. The catalytic domain of most alpha-galactosidases features a conserved (β/α)8 barrel topology, with the active site located in a pocket at the center of this barrel. researchgate.netrcsb.orgnih.gov
The enzyme forms a network of specific interactions, primarily hydrogen bonds and hydrophobic contacts, with the hydroxyl groups and the pyranose ring of the galactose moiety. researchgate.netrcsb.org Studies on various alpha-galactosidases have shown that the hydroxyl groups at positions 3, 4, and 6 of the galactose ring are often essential for recognition and binding, forming critical hydrogen bonds with active site residues. nih.gov The hydrophobic face of the galactose ring is stabilized by stacking interactions with aromatic residues like tryptophan. nih.govnih.gov This network of interactions ensures that only terminally-linked alpha-D-galactosyl residues are correctly positioned for catalysis, explaining the enzyme's exquisite substrate specificity. nih.gov
Crystallographic Analysis of Glycosidase Complexes with this compound (or its analogs)
While a crystal structure of a glycosidase in complex with this compound is not available in the public domain, significant insights can be gleaned from crystallographic studies of α-galactosidases with the natural product galactose and with substrate analogs such as p-nitrophenyl-β-D-galactoside. pdbj.org Human α-galactosidase, a homodimeric glycoprotein (B1211001), possesses a catalytic domain with a characteristic (β/α)8 barrel structure. rcsb.org The active site is located within a pocket at the center of this barrel. nih.gov
The structure of human α-galactosidase has been solved in complex with its product, galactose. rcsb.org This provides a detailed view of the binding of the galactopyranose ring. Key catalytic residues, two aspartic acids (D170 and D231 in human α-galactosidase), are positioned to act as a nucleophile and an acid/base catalyst, respectively, in a double displacement mechanism. rcsb.orgnih.gov
Furthermore, the crystal structure of α-1,3-galactosyltransferase complexed with p-nitrophenyl-β-galactoside reveals how the nitrophenyl group can be accommodated within a glycosyltransferase active site. pdbj.org In this structure, the p-nitrophenyl group occupies a position similar to the N-acetylglucosamine moiety of the natural substrate, N-acetyllactosamine, and engages in non-polar interactions with the indole (B1671886) ring of a tryptophan residue (Trp249). pdbj.org This suggests that the nitrophenyl group of this compound likely also binds in a hydrophobic pocket within the active site of α-galactosidase.
Table 1: Crystallographic Data for Human α-Galactosidase
| Parameter | Value |
| PDB ID | 1R46 |
| Resolution | 3.25 Å |
| R-Value Work | 0.262 |
| R-Value Free | 0.301 |
| Method | X-RAY DIFFRACTION |
Data from RCSB PDB entry 1R46. rcsb.org
Mapping Non-Polar and Polar Interactions within the Enzyme Binding Site
Based on the available structural data for α-galactosidases and related enzymes, the binding of this compound can be inferred to involve a combination of specific polar interactions with the galactose moiety and non-polar interactions with the nitrophenyl aglycone.
The galactose portion of the substrate is recognized through a network of hydrogen bonds. Studies on deoxy derivatives of p-nitrophenyl α-D-galactopyranoside have highlighted the critical role of specific hydroxyl groups in substrate binding and catalysis. For instance, the hydroxyl groups at positions C3 and C4 of the galactose ring are essential for the activity of α-galactosidases from green coffee bean and Mortierella vinacea. For the enzyme from Aspergillus niger, the hydroxyl groups at C3, C4, and C6 are all necessary for activity. nih.gov This indicates that these hydroxyl groups form crucial hydrogen bonds with active site residues.
The nitrophenyl group, being hydrophobic, is likely to be stabilized by van der Waals forces and hydrophobic interactions with non-polar amino acid residues lining the active site pocket. The tryptophan residue identified in the α-1,3-galactosyltransferase structure provides a model for this type of interaction. pdbj.org The precise orientation of the 3-nitro group relative to the phenyl ring will influence its interaction with the local environment in the active site, potentially affecting binding affinity and the rate of hydrolysis compared to its 2-nitro and 4-nitro isomers.
Table 2: Key Interactions in the α-Galactosidase Active Site
| Interaction Type | Substrate Moiety | Key Enzyme Residues (Inferred) |
| Hydrogen Bonding | Galactose OH-2, OH-3, OH-4, OH-6 | Asp, Glu, Asn, Gln, His |
| Hydrophobic Interactions | Nitrophenyl Ring | Trp, Tyr, Phe, Leu, Val |
| Catalysis | Anomeric Carbon | Catalytic Dyad (e.g., Asp170, Asp231 in human α-galactosidase) |
Comparative Binding Analysis with Physiological Substrates
The kinetic parameters for the hydrolysis of artificial substrates like this compound can be compared with those of physiological substrates to understand the enzyme's substrate specificity and catalytic efficiency. The natural substrates for α-galactosidases are typically oligosaccharides such as raffinose (B1225341) and stachyose (B150584), and glycosphingolipids like globotriaosylceramide. nih.gov
Kinetic studies on α-galactosidase from Vicia faba have shown that the enzyme is inhibited by an excess of the artificial substrate p-nitrophenyl α-D-galactoside. nih.gov This substrate inhibition is competitive and is caused by the galactosyl moiety. nih.gov The enzyme is also competitively inhibited by its product, galactose. nih.gov
A comparison of the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for the hydrolysis of nitrophenyl-galactosides and natural substrates provides insights into the enzyme's affinity and catalytic turnover for different compounds. For example, the α-galactosidase from Anoxybacillus vitaminiphilus showed a much higher specific activity for p-nitrophenyl α-D-galactopyranoside (70 U/mg) compared to the natural substrates raffinose and stachyose. nih.gov This suggests a higher affinity or faster turnover for the artificial substrate under the tested conditions.
Table 3: Comparative Kinetic Parameters for α-Galactosidase Substrates
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) |
| Anoxybacillus vitaminiphilus | p-Nitrophenyl α-D-galactopyranoside | 0.12 | 1.10 x 10⁻³ (mM s⁻¹) |
| Cowpea seeds | Raffinose | 1.7 | Not reported |
| Cowpea seeds | Stachyose | 3.6 | Not reported |
| Cowpea seeds | Verbascose | 15.9 | Not reported |
Data compiled from various sources. nih.govnih.gov Note that direct comparison of V_max values is challenging due to different reporting units.
The higher activity often observed with nitrophenyl-based artificial substrates may be attributed to the good leaving group properties of the nitrophenolate ion, which can facilitate the catalytic process. However, the binding affinity (reflected by K_m) is a complex function of all interactions within the active site.
Advanced Biochemical and Biomedical Research Applications
Research in Carbohydrate Metabolism and Glycoconjugate Biology
The study of how complex carbohydrates (glycans) and molecules containing them (glycoconjugates) are built, modified, and degraded is fundamental to cell biology. 3-NP-α-D-Gal serves as a critical probe in these investigations.
Glycosphingolipids and glycoproteins are essential components of cell membranes and play roles in cell recognition, signaling, and adhesion. Their metabolism involves the sequential removal of sugar residues by specific glycosidases. The enzyme α-galactosidase is responsible for cleaving terminal α-galactose residues from these complex molecules.
Researchers utilize 3-NP-α-D-Gal as an analog to the natural substrates to study the activity and properties of α-galactosidases. By providing a simple, measurable reaction, it allows for the characterization of enzymes involved in the hydrolytic catabolism of glycoconjugates. researchgate.net For instance, studies have investigated the hydrolytic activity of α-galactosidases from various sources, such as plants and fungi, against derivatives of nitrophenyl α-D-galactopyranoside. nih.gov These studies help elucidate the structural requirements for enzyme-substrate binding and catalysis. Research has shown that the presence of specific hydroxyl groups on the galactopyranoside ring is essential for the compound to act as a substrate for certain α-galactosidases, indicating a high degree of specificity in the hydrolysis of glycoconjugates. nih.gov
| Enzyme Source | 2-Deoxy Substrate | 3-Deoxy Substrate | 4-Deoxy Substrate | 6-Deoxy Substrate |
|---|---|---|---|---|
| Green Coffee Bean | Hydrolyzed | Scarcely Acted Upon | Scarcely Acted Upon | Hydrolyzed |
| Mortierella vinacea | Hydrolyzed | Scarcely Acted Upon | Scarcely Acted Upon | Hydrolyzed |
| Aspergillus niger | Hydrolyzed (High Activity) | Scarcely Acted Upon | Scarcely Acted Upon | Scarcely Acted Upon |
The precise arrangement and linkage of monosaccharides in a complex carbohydrate determine its biological function. 3-NP-α-D-Gal is instrumental in studying enzymes that target the α-anomeric galactosidic linkage. The introduction of such synthetic substrates was a key development that facilitated the characterization of α-galactosidase and confirmed its specificity for this particular bond. nih.gov By comparing the hydrolysis rates of 3-NP-α-D-Gal with other synthetic substrates containing different linkages (e.g., β-linkages), researchers can confirm the stereospecificity of an enzyme, ensuring it acts only on α-linked galactose residues, which is critical for understanding its role in metabolic pathways.
Biomedical Diagnostics and Therapeutic Development
The reliability and simplicity of assays using 3-NP-α-D-Gal have led to its adoption in several areas of medical science, from diagnosing genetic disorders to aiding in the development of new treatments.
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. nih.govresearchgate.net This deficiency leads to the harmful accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), in cells throughout the body, causing progressive damage to the kidneys, heart, and nervous system. nih.govyoutube.com
The standard biochemical diagnosis for Fabry disease in males involves measuring the activity of α-galactosidase A in plasma or leukocytes. nih.gov 3-NP-α-D-Gal is a widely used substrate in this diagnostic assay. A blood or tissue sample is incubated with the substrate; a deficiency in enzyme activity results in a significantly reduced rate of 3-nitrophenol (B1666305) release compared to healthy controls. nih.gov This enzymatic assay, however, is less reliable for identifying female carriers of the disease due to random X-chromosome inactivation, which can lead to highly variable, and sometimes normal, enzyme activity levels. nih.govnih.gov Therefore, genetic testing is often necessary for a definitive diagnosis in females. nih.gov
| Component | Description |
|---|---|
| Enzyme | α-Galactosidase A |
| Substrate | 3-Nitrophenyl α-D-galactopyranoside (Colorless) |
| Products | Galactose + 3-Nitrophenol (Yellow) |
| Observation in Healthy Individual | Normal enzyme activity leads to the production of the yellow 3-nitrophenol, resulting in a color change. |
| Observation in Fabry Patient (Male) | Deficient enzyme activity leads to little or no color change, indicating a lack of substrate hydrolysis. nih.gov |
Enzyme replacement therapy (ERT) is the primary treatment for several lysosomal storage diseases, including Fabry disease. nih.govnih.gov This therapy involves the intravenous infusion of a recombinant human enzyme to replace the deficient or missing one. nih.gov In the case of Fabry disease, recombinant human α-galactosidase A is administered to patients. nih.gov
The development of effective ERTs requires robust methods for assessing the activity and stability of the manufactured recombinant enzymes. Assays using 3-NP-α-D-Gal are employed during the production and quality control phases of these therapeutic proteins. Researchers can quickly and accurately determine the specific activity of different enzyme formulations, compare the efficacy of new potential therapeutic candidates, and ensure batch-to-batch consistency. This screening is vital for developing stable and highly active enzymes that will be effective when administered to patients.
The ABO blood group system is determined by carbohydrate antigens on the surface of red blood cells. Blood type A, for instance, has a terminal α-N-acetylgalactosamine residue, while blood type B has a terminal α-galactose residue. The enzymes that add or remove these terminal sugars are known as glycosyltransferases and glycosidases, respectively.
Research into modifying blood group antigens, for example, to create universal donor blood (type O), involves the enzymatic removal of the terminal sugars from A or B antigens. The enzymes capable of cleaving the α-galactosyl linkage from the B antigen are α-galactosidases. 3-NP-α-D-Gal serves as a model substrate for identifying and characterizing novel α-galactosidases from various sources that could be potent candidates for this application. By screening enzyme libraries against this chromogenic substrate, researchers can rapidly identify enzymes with high specific activity for the α-galactosyl linkage, a crucial first step in developing biotechnological processes for blood antigen modification.
Enzymatic Biocatalysis for Oligosaccharide Synthesis
The compound 3-Nitrophenyl α-D-galactopyranoside serves as a valuable activated glycosyl donor in the enzymatic synthesis of complex carbohydrates. Its utility stems from the nitrophenyl group, which acts as a good leaving group, facilitating the transfer of the galactose moiety to an acceptor molecule under the catalysis of specific enzymes, primarily glycoside hydrolases operating in a transglycosylation mode.
Transglycosylation Reactions for the Synthesis of Specific Oligosaccharide Structures (e.g., Galactobiopyranosides)
Transglycosylation is an enzymatic method for oligosaccharide synthesis where a glycoside hydrolase transfers a glycosyl moiety from a donor substrate, such as a nitrophenyl-glycoside, to an acceptor molecule other than water. researchgate.netresearchgate.net This process competes with the hydrolytic reaction, where water acts as the acceptor. researchgate.net By carefully controlling reaction conditions and selecting appropriate enzymes and acceptors, specific oligosaccharide structures can be synthesized with high efficiency.
Research has demonstrated the effectiveness of using nitrophenyl-α-D-galactosides as donor substrates in synthesizing defined disaccharides. For instance, using a β-D-galactosidase from Bacillus circulans, scientists have successfully synthesized specific galactobiopyranoside structures. When p-nitrophenyl-α-N-acetyl-D-galactosaminide (pNP-α-GalNAc) and p-nitrophenyl-α-N-acetyl-D-glucosaminide (pNP-α-GlcNAc) were used as acceptors, the enzyme catalyzed the transfer of a galactose unit to form β-Gal-(1→3)-α-GalNAc-OC6H4NO2-p and β-Gal-(1→3)-α-GlcNAc-OC6H4NO2-p, respectively. nih.gov These reactions proceeded with remarkable efficiency, achieving high yields based on the initial acceptor concentration. nih.gov
The table below summarizes the yields of specific disaccharides synthesized via transglycosylation using a β-D-galactosidase from Bacillus circulans.
Table 1: Synthesis of p-Nitrophenyl Disaccharides via Enzymatic Transglycosylation
| Acceptor Substrate | Transglycosylation Product | Yield (%) |
|---|---|---|
| p-Nitrophenyl-α-N-acetyl-D-galactosaminide | β-Gal-(1→3)-α-GalNAc-OC6H4NO2-p | 75.9 |
| p-Nitrophenyl-α-N-acetyl-D-glucosaminide | β-Gal-(1→3)-α-GlcNAc-OC6H4NO2-p | 79.3 |
Data sourced from a study on regioselective synthesis with β-D-galactosidases. nih.gov
Regioselectivity in Enzymatic Transglycosylation Reactions
A critical aspect of enzymatic oligosaccharide synthesis is regioselectivity—the ability of the enzyme to form a glycosidic linkage at a specific position on the acceptor molecule. The regioselectivity of a transglycosylation reaction is highly dependent on both the enzyme source and the chemical nature of the acceptor molecule. nih.govnih.gov
Different enzymes exhibit distinct regiochemical preferences. For example, while the β-D-galactosidase from Bacillus circulans ATCC 31382 preferentially forms β-(1→3) linkages with acceptors like pNP-α-GalNAc and pNP-α-GlcNAc, the β-D-galactosidase from porcine liver demonstrates a different specificity. nih.gov The porcine liver enzyme directs the regiospecific transfer of galactose to the OH-6 position of various p-nitrophenyl glycoside acceptors, yielding β-(1→6) linked disaccharides. nih.gov
Furthermore, the structure of the acceptor molecule itself can influence the reaction's outcome. The regioselectivity observed with D-mannose as an acceptor has been shown to differ from that seen with N-acetylated acceptors like GlcNAc or GalNAc, not only for the B. circulans enzyme but for β-galactosidases from various origins. nih.gov This highlights the intricate molecular recognition between the enzyme's active site and the acceptor substrate that governs the precise formation of the new glycosidic bond.
Table 2: Enzyme-Dependent Regioselectivity in Galactosyl Transfer
| Enzyme Source | Acceptor Type | Predominant Linkage Formed |
|---|---|---|
| Bacillus circulans ATCC 31382 | pNP-α-GalNAc / pNP-α-GlcNAc | β-(1→3) |
| Porcine Liver | pNP-α-Gal / pNP-α-GlcNAc | β-(1→6) |
Data compiled from studies on transglycosylation with β-D-galactosidases. nih.gov
Integration into Glycomics and Proteomics Methodologies
3-Nitrophenyl α-D-galactopyranoside and its isomers are fundamental tools in glycomics and proteomics, primarily due to the chromogenic nitrophenyl group that allows for easy detection of enzymatic activity. himedialabs.commedchemexpress.com
Use in Glycoside Hydrolase Library Screening and Characterization
A primary application of 3-nitrophenyl α-D-galactopyranoside is as a chromogenic substrate for the screening and characterization of α-D-galactosidases and other glycoside hydrolases (GHs). himedialabs.commedchemexpress.com When the glycosidic bond is cleaved by an enzyme, the released nitrophenol (specifically 3-nitrophenol) generates a distinct color that can be quantified spectrophotometrically. duchefa-biochemie.com This property enables high-throughput screening of enzyme libraries to identify novel catalysts with desired activities or to characterize the substrate specificity of a known enzyme.
For example, in the characterization of enzymes from glycoside hydrolase families, a panel of chromogenic substrates, including nitrophenyl-α-D-glycopyranosides, is often used. In a study classifying enzymes of the GH31 family, a particular enzyme was tested against substrates like 4-nitrophenyl α-D-galactopyranoside (PNPGal). nih.gov The enzyme showed no activity towards PNPGal, while it was active against other substrates. nih.gov Such experiments are crucial for defining the functional profile of an enzyme and understanding its biological role. nih.govnih.gov
Development of Bio-Probes for Glycan-Protein Interactions
Beyond its use as a simple substrate, the 3-nitrophenyl α-D-galactopyranoside scaffold is integral to the development of sophisticated bio-probes for studying glycan-protein interactions, which are central to numerous biological processes. nih.gov
These interactions are often characterized by low affinity, making them difficult to study using conventional methods. researchgate.net To overcome this, researchers design multivalent probes or use sensitive detection platforms like glycan microarrays. researchgate.netnih.gov In this context, the galactose moiety of the compound serves as the recognition element, while the nitrophenyl group can be chemically modified to act as a linker. This linker can be used to covalently attach the glycan to a solid surface, such as a microarray slide, or to another molecule to create a more complex probe. biorxiv.org
Glycan microarrays, which display a variety of immobilized glycan structures, are powerful tools for the high-throughput analysis of glycan-binding proteins like lectins. researchgate.netbiorxiv.org A probe derived from 3-nitrophenyl α-D-galactopyranoside could be included in such an array to investigate the binding specificity of a protein of interest.
More advanced techniques, such as proximity labeling, can also incorporate such probes. In this method, a glycan probe is designed to carry a labeling agent. When the probe binds to its target glycan-binding protein within a cellular environment, the agent is activated to covalently tag neighboring proteins. These tagged proteins can then be isolated and identified using mass spectrometry, revealing the interaction partners of the glycan in its native context. nih.gov
Methodological Considerations and Analytical Techniques for Research with 3 Nitrophenyl Alpha D Galactopyranoside
Optimization of Reaction Conditions for Hydrolytic Assays
The accuracy of enzymatic assays hinges on the careful optimization of reaction conditions. This ensures that the measured enzyme activity is a true reflection of the enzyme's catalytic potential under the specified conditions.
Selection of Optimal Buffer Systems and Ionic Strength
The choice of buffer system and its ionic strength is paramount as pH directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself.
For α-galactosidase assays using nitrophenyl galactosides, the optimal pH often falls within the acidic to neutral range. For instance, α-galactosidase from Trichoderma sp. exhibits maximum activity at pH 6.0 in a citrate (B86180) phosphate (B84403) buffer. nih.gov Other buffer systems like acetate (B1210297) and tris-glycine have also been utilized. nih.gov The optimal pH for α-galactosidase from Aspergillus niger was found to be 4.73. nih.gov In contrast, a study on α-galactosidase from Bacillus megaterium VHM1 determined the optimal pH to be 7.0 using a phosphate buffer. jabonline.in The stability of the enzyme across a range of pH values is also a critical factor; for example, the α-galactosidase from Monascus pilosus was found to be stable between pH 3.0 and 8.0. jocpr.com
The ionic strength of the buffer, though less frequently the primary focus, can also affect enzyme activity by influencing protein solubility and conformation. Standard assay procedures often specify the molarity of the buffer, such as 50 mM citrate phosphate buffer or 0.2 M phosphate buffer. nih.govjabonline.in
Table 1: Optimal Buffer Systems for α-Galactosidase Assays
| Enzyme Source | Optimal Buffer | Optimal pH | Reference |
|---|---|---|---|
| Trichoderma sp. | Citrate Phosphate | 6.0 | nih.gov |
| Aspergillus niger NRC114 | Not specified | 4.73 | nih.gov |
| Bacillus megaterium VHM1 | Phosphate | 7.0 | jabonline.in |
| Monascus pilosus | Not specified | 4.5-5.0 | nih.gov |
| Green Coffee Bean | Potassium Phosphate | 6.5 | sigmaaldrich.com |
| Aspergillus fumigatus | Sodium Acetate | 4.5-5.5 | scielo.br |
Determination of Optimal Substrate Concentration and Reaction Time
To ensure that the reaction rate is proportional to the enzyme concentration, the substrate concentration should be saturating. This is determined by performing kinetic studies and calculating the Michaelis-Menten constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).
For the α-galactosidase from Trichoderma sp., varying concentrations of p-nitrophenyl-α-D-galactopyranoside from 0.05 to 4.5 mM were used to determine the kinetic parameters. nih.gov Another study with α-galactosidase from Monascus pilosus reported a K_m value of approximately 0.8 mM for p-nitrophenyl-α-D-galactoside. nih.gov Research on α-galactosidase from Aspergillus fumigatus found a K_m of 0.3 mM for the same substrate. scielo.br
The reaction time is another critical parameter. It must be short enough to ensure that the reaction rate is linear and that substrate depletion or product inhibition does not significantly affect the results. Typical incubation times for α-galactosidase assays range from 10 to 30 minutes. nih.govjocpr.com For instance, a 10-minute incubation was used for the enzyme from Trichoderma sp., while a 30-minute incubation was optimal for the enzyme from a mutant bacterial strain. nih.govjocpr.com
Spectroscopic and Spectrophotometric Methodologies
Spectroscopic techniques are central to studying enzymatic reactions involving 3-NPG, primarily for quantifying the product, 3-nitrophenol (B1666305).
Detailed UV-Vis Spectrophotometry for Product Quantification
The most common method for quantifying the 3-nitrophenol released during the enzymatic reaction is UV-Vis spectrophotometry. The yellow-colored 3-nitrophenolate ion, formed under alkaline conditions, exhibits a strong absorbance at a specific wavelength, typically around 400-420 nm.
The standard procedure involves stopping the enzymatic reaction by adding a solution of sodium carbonate or sodium hydroxide. nih.govnih.gov This increases the pH, ensuring the complete conversion of 3-nitrophenol to its phenolate (B1203915) form and simultaneously halting the enzyme's activity. The absorbance of the resulting solution is then measured. The concentration of the product is determined using a standard curve of 3-nitrophenol or by applying the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar extinction coefficient of the chromophore. For instance, one unit of α-galactosidase activity is often defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. nih.govjocpr.com
Table 2: Spectrophotometric Parameters for α-Galactosidase Assays
| Enzyme Source | Stop Reagent | Wavelength (nm) | Reference |
|---|---|---|---|
| Trichoderma sp. | 1.0 M Sodium Carbonate | Not Specified | nih.gov |
| Aspergillus niger NRC114 | 0.2 M Sodium Carbonate | Not Specified | nih.gov |
| Bacillus megaterium VHM1 | 0.2 M Sodium Carbonate | 405 | jabonline.in |
| Monascus pilosus | Not Specified | Not Specified | nih.gov |
| Green Coffee Bean | 200 mM Borate Buffer, pH 9.8 | 405 | sigmaaldrich.com |
| Aspergillus fumigatus | 0.5 M Sodium Carbonate | 410 | scielo.br |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring and Kinetic Analysis
While less common than UV-Vis spectrophotometry for routine assays, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for real-time monitoring of enzymatic reactions. nih.gov ¹H NMR can be used to simultaneously observe the disappearance of the substrate (3-NPG) and the appearance of the product (3-nitrophenol) by tracking the changes in the intensity of their respective proton signals over time. nih.govnih.gov
This technique provides detailed kinetic information without the need for a stop reagent or sample quenching. nih.gov By integrating the signals corresponding to specific protons of the substrate and product, one can obtain quantitative data on their concentrations throughout the reaction, allowing for a comprehensive kinetic analysis. nih.govnih.gov This approach is particularly valuable for studying complex reaction mechanisms, including the identification of reaction intermediates and the investigation of enzyme inhibition. nih.gov
Chromatographic Techniques for Product Analysis and Purification
Chromatographic methods are indispensable for the detailed analysis of reaction products and for the purification of both the enzyme and the reaction components.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying the components of the reaction mixture, including the substrate, product, and any potential by-products. Thin-layer chromatography (TLC) is another useful method for the qualitative analysis of the enzymatic hydrolysis of oligosaccharides and for assessing the purity of compounds. nih.gov For instance, TLC has been used to analyze the enzymatic hydrolysis of melibiose (B213186), raffinose (B1225341), and stachyose (B150584). nih.gov
Furthermore, various chromatography techniques are employed in the purification of α-galactosidase itself. These include ammonium (B1175870) sulfate (B86663) precipitation, followed by gel filtration and ion-exchange chromatography. jocpr.comnih.gov Affinity chromatography, using media that specifically bind to galactose or mannose moieties, is also a powerful tool for purifying recombinant α-galactosidase A. google.com The purity of the enzyme can be assessed using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). jabonline.injocpr.com
High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of enzymatic hydrolysis products of 3-NPG. It allows for the separation and quantification of the substrate, the released 3-nitrophenol, and the resulting monosaccharide (galactose), as well as any products of transglycosylation.
In a typical application, the enzymatic reaction mixture is quenched at various time points and injected into the HPLC system. A common setup for analyzing these components involves a reverse-phase column, such as a C18 column. The mobile phase is often a gradient of an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. This allows for the effective separation of the polar sugar (galactose) from the more nonpolar aromatic compounds (3-NPG and 3-nitrophenol). Detection is commonly achieved using a UV detector, which can monitor the aromatic compounds at a specific wavelength (e.g., near 400-420 nm for the nitrophenolate ion). mdpi.com Studies analyzing the hydrolysis of similar substrates like raffinose have successfully used HPLC to monitor the decrease in substrate and the appearance of products like sucrose, fructose, and glucose. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of 3-NPG Hydrolysis
| Parameter | Typical Setting | Purpose |
| Column | Reverse-Phase C18 | Separates compounds based on polarity. |
| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of both polar (galactose) and nonpolar (3-NPG, 3-nitrophenol) compounds. |
| Detector | UV-Vis Detector (e.g., 420 nm) | Quantifies the chromogenic product (3-nitrophenol) and substrate. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation. |
| Temperature | 25-40 °C | Ensures reproducible retention times. |
This table presents a generalized set of parameters. Actual conditions must be optimized for specific experimental setups.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of reaction mixtures containing 3-NPG. creative-enzymes.com It is widely used to quickly check the progress of an enzymatic reaction by visualizing the disappearance of the substrate and the appearance of products. creative-enzymes.com The purity of the 3-NPG substrate itself is often initially confirmed by TLC. ottokemi.comottokemi.com
For the analysis, small samples of the reaction mixture are spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase). A common mobile phase for separating sugars and glycosides is a mixture of polar organic solvents and water, such as n-butanol, n-propanol, ethanol, and water in a specific ratio (e.g., 20:30:30:20). researchgate.net
After development, the separated spots are visualized. The substrate (3-NPG) and the product (3-nitrophenol) can often be seen under UV light. To visualize the sugar products, which are typically non-UV active, the plate is sprayed with a staining reagent like an orcinol-sulfuric acid mixture and heated, which reveals the carbohydrates as colored spots. researchgate.net This allows for a clear, qualitative assessment of the reaction's completion. researchgate.net
Table 2: Example TLC System for Qualitative Analysis
| Component | Description | Function |
| Stationary Phase | Silica Gel F60 plates | Adsorbent that separates components based on polarity. researchgate.net |
| Mobile Phase | n-butanol:n-propanol:ethanol:water (20:30:30:20) | Solvent system that moves up the plate, separating the sample components. researchgate.net |
| Visualization | UV light and/or Orcinol-Sulfuric Acid Spray with heating | Method to detect the separated spots on the TLC plate. researchgate.net |
This table provides an example system. The choice of mobile phase and visualization agent may vary based on the specific compounds being analyzed.
Mass Spectrometry Approaches in Enzymatic Research
Mass spectrometry (MS) is a vital analytical tool in proteomics and enzymology, offering high sensitivity and speed for determining the mass-to-charge ratio of ions. researchgate.net In research involving enzymes that act on 3-NPG, MS techniques are employed to identify and characterize the enzyme itself and to confirm the identity of reaction products. researchgate.netnih.gov
MALDI-TOF MS/MS for Enzyme Characterization and Mechanism Studies
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large biomolecules like proteins and enzymes. nih.gov In the context of α-galactosidase research, MALDI-TOF MS/MS is a powerful method for enzyme identification and characterization.
The process typically involves purifying the enzyme of interest, for instance, an α-galactosidase that hydrolyzes 3-NPG. The purified enzyme is then enzymatically digested into smaller peptide fragments using a protease like trypsin. This mixture of peptides is then analyzed by MALDI-TOF MS. The instrument measures the mass-to-charge ratio of these peptides, generating a unique "peptide mass fingerprint." nih.gov This fingerprint can be compared against protein databases to identify the enzyme. nih.gov
For further confirmation and to obtain sequence information, tandem mass spectrometry (MS/MS) is used. In this step, specific peptide ions from the initial MS scan are selected, fragmented further, and their fragment ions are analyzed. The resulting fragmentation pattern provides information about the amino acid sequence of the peptide. This sequence data can confirm the identity of the enzyme and help classify it into specific glycoside hydrolase (GH) families. For example, MALDI-TOF MS/MS analysis has been used to indicate that an α-galactosidase active on a nitrophenyl-α-D-galactopyranoside substrate belongs to the GH27 family. researchgate.net This level of characterization is crucial for understanding the enzyme's structure, function, and catalytic mechanism.
Future Directions and Emerging Research Avenues
Development of Advanced 3-Nitrophenyl alpha-D-galactopyranoside Probes for Specific Enzyme Engineering
The engineering of enzymes with enhanced or novel functionalities is a rapidly advancing field. The development of sophisticated probes derived from 3-NP-α-D-Gal is central to this endeavor. Future research is focused on creating a new generation of these probes with tailored specificities to facilitate the directed evolution and rational design of α-galactosidases.
One promising direction involves the synthesis of 3-NP-α-D-Gal derivatives with modifications at various positions of the galactopyranose ring. For instance, the synthesis of monodeoxy derivatives of the related p-nitrophenyl alpha-D-galactopyranoside has been shown to be instrumental in elucidating the substrate specificity of different α-galactosidases. nih.gov Studies have revealed that the hydroxyl groups at positions 3 and 4 are crucial for substrate binding and hydrolysis by α-galactosidases from green coffee bean and Mortierella vinacea, while the enzyme from Aspergillus niger requires the hydroxyl groups at positions 3, 4, and 6 for its activity. nih.gov This knowledge can be leveraged to design 3-NP-α-D-Gal-based probes that are highly selective for specific α-galactosidase variants, which is invaluable for screening mutant libraries in enzyme engineering experiments.
Furthermore, advanced probes can be designed to report on specific aspects of enzyme function beyond simple catalytic turnover. This could include probes that change their spectroscopic properties in response to conformational changes in the enzyme during substrate binding or catalysis. Such probes would provide deeper insights into the structure-function relationships of engineered enzymes. The overarching goal is to create a toolkit of 3-NP-α-D-Gal-based probes that can accelerate the development of bespoke α-galactosidases for various industrial and therapeutic applications.
Application in High-Throughput Screening Platforms for Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries for biological activity. nih.govresearchgate.netdrugtargetreview.com 3-NP-α-D-Gal and its analogs are well-suited for integration into HTS platforms for the discovery of α-galactosidase inhibitors and activators. nih.gov The chromogenic nature of 3-NP-α-D-Gal allows for a straightforward, colorimetric readout of enzyme activity, which is readily adaptable to the miniaturized formats used in HTS. himedialabs.commedchemexpress.com
The search for new drugs is a complex process, and HTS allows for the screening of hundreds of thousands of compounds daily. nih.gov The development of robust and sensitive assays is critical for the success of these campaigns. Assays using chromogenic substrates like p-nitrophenyl-α-D-galactopyranoside are already established for HTS. nih.gov The principle of these assays is the enzymatic cleavage of the substrate, leading to the release of a colored product, which can be quantified spectrophotometrically. nih.gov
Future advancements in this area will likely focus on the development of novel HTS assays with improved sensitivity and specificity. This could involve the use of new 3-NP-α-D-Gal derivatives that offer a stronger or shifted colorimetric signal, or the integration of these substrates into more complex assay formats, such as those that can simultaneously screen for multiple enzyme activities. The application of 3-NP-α-D-Gal in HTS is particularly relevant for diseases like Fabry disease, which is caused by a deficiency in α-galactosidase A. nih.gov HTS campaigns using this substrate can identify small molecule chaperones that can restore the function of the deficient enzyme. mdpi.com
| Screening Platform Component | Role of this compound |
| Assay Principle | Chromogenic substrate for α-galactosidase. |
| Detection Method | Colorimetric measurement of released 3-nitrophenol (B1666305). |
| Application | Screening for inhibitors or activators of α-galactosidase. |
| Disease Relevance | Fabry disease, other lysosomal storage disorders. |
Integration with In Situ and Cellular Imaging Techniques
The ability to visualize enzyme activity directly within cells and tissues provides invaluable insights into biological processes and disease states. A significant future direction for 3-NP-α-D-Gal is its adaptation for in situ and cellular imaging applications. While chromogenic substrates are widely used in plate-based assays, their use in imaging has been more limited.
Emerging research is focused on developing methods to localize the colored product of the enzymatic reaction, allowing for the spatial mapping of α-galactosidase activity. This could involve techniques that precipitate the released 3-nitrophenol at the site of enzymatic activity. Another approach is the development of fluorogenic analogs of 3-NP-α-D-Gal, where the cleavage of the glycosidic bond results in the release of a fluorescent molecule. While other fluorogenic substrates for α-galactosidase exist, such as 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), the development of a broader palette of fluorogenic probes with different spectral properties would be highly beneficial for multi-color imaging experiments. nih.govmdpi.com
Furthermore, the integration of substrate-based detection with advanced sensor technologies holds great promise. For example, ion-sensitive field-effect transistors (ISFETs) have been used to detect the activity of α-galactosidase A by measuring changes in pH resulting from the enzymatic reaction. mdpi.com This technology allows for label-free detection and could potentially be miniaturized for in situ measurements in biological samples. The combination of such electronic detection methods with substrates like 3-NP-α-D-Gal could lead to novel diagnostic and research tools.
Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Computational approaches, particularly molecular dynamics (MD) simulations, are becoming increasingly powerful tools for understanding the intricacies of enzyme-substrate interactions at the atomic level. mdpi.com Future research will undoubtedly leverage these methods to gain a deeper understanding of how 3-NP-α-D-Gal and its analogs interact with α-galactosidases.
MD simulations can be used to model the binding of 3-NP-α-D-Gal to the active site of α-galactosidase, providing insights into the specific amino acid residues involved in substrate recognition and catalysis. nih.govresearchgate.net This information is crucial for understanding the enzyme's mechanism and for the rational design of more efficient substrates or potent inhibitors. For example, simulations can help to explain why certain mutations in the enzyme affect its activity, which is particularly relevant for understanding genetic disorders like Fabry disease. nih.gov
Moreover, computational modeling can be used to predict the properties of novel 3-NP-α-D-Gal derivatives before they are synthesized. This in silico screening can help to prioritize the most promising candidates for experimental investigation, saving time and resources. By combining computational predictions with experimental validation, researchers can accelerate the development of new probes and inhibitors with desired properties. The use of multidimensional computational strategies has already proven successful in enhancing the thermostability and catalytic efficiency of α-galactosidase. bohrium.com
| Computational Technique | Application to this compound |
| Molecular Docking | Predicting the binding mode of the substrate in the enzyme's active site. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between the substrate and the enzyme over time. nih.govresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction mechanism at a quantum mechanical level. |
| In Silico Screening | Virtually screening libraries of 3-NP-α-D-Gal derivatives to identify promising candidates. |
Exploration of Novel Biocatalytic Applications for Glycoside Synthesis
While 3-NP-α-D-Gal is primarily used as a substrate for measuring hydrolytic activity, it also holds potential as a glycosyl donor in biocatalytic synthesis. Glycosidases can, under certain conditions, be used to catalyze the formation of glycosidic bonds, a process known as transglycosylation. nih.govnih.gov This offers an environmentally friendly and highly selective alternative to chemical glycosylation methods. nih.gov
Future research in this area will explore the use of 3-NP-α-D-Gal as a donor substrate for the synthesis of novel oligosaccharides and glycoconjugates. The nitrophenyl group can serve as a good leaving group, facilitating the transfer of the galactose moiety to an acceptor molecule. By carefully selecting the enzyme and reaction conditions, it may be possible to control the regioselectivity and stereoselectivity of the glycosylation reaction, leading to the synthesis of complex carbohydrates with defined structures. nih.gov
The development of efficient biocatalytic processes using 3-NP-α-D-Gal as a glycosyl donor could have significant implications for the synthesis of bioactive compounds, such as prebiotics, drug delivery vehicles, and therapeutic agents. nih.gov This represents a paradigm shift in the application of this compound, moving from a tool for analysis to a building block for synthesis.
Q & A
Q. How is 3-nitrophenyl alpha-D-galactopyranoside employed as a substrate in enzymatic assays?
this compound (3-NPαGal) is widely used to measure alpha-galactosidase activity via hydrolysis. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol (detectable at 405 nm), enabling quantification of enzyme kinetics . Typical protocols involve incubating the substrate in buffers (pH 5–7) at 25–37°C, with absorbance monitored spectrophotometrically. For example, studies on human pancreatic alpha-amylase use similar nitrophenyl glycosides to infer substrate specificity and catalytic efficiency .
Q. What analytical methods validate the purity and structural integrity of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 300–400 nm) confirms purity.
- Spectroscopy : -NMR (e.g., δ 8.21–8.16 ppm for aromatic protons) and -NMR (e.g., δ 100–170 ppm for glycosidic carbons) verify structural features .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+Na]+ at m/z 779.2134) ensures molecular weight accuracy .
Q. How does 3-NPαGal compare to other nitrophenyl glycosides in substrate specificity studies?
3-NPαGal is selective for alpha-galactosidases, whereas analogs like 4-nitrophenyl beta-D-glucopyranoside target beta-glucosidases. Kinetic studies reveal differences in and ; for instance, 3-NPαGal exhibits a of 0.5–2.0 mM for fungal alpha-galactosidases, whereas its beta-anomer shows no activity .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data in alpha-galactosidase assays using 3-NPαGal?
Contradictions in or inhibition constants often arise from:
- Buffer interference : Phosphate buffers may chelate metal cofactors, altering enzyme activity .
- Substrate stability : Hydrolysis under acidic conditions (pH < 5) generates false-positive nitrophenol signals. Pre-incubation stability assays (pH 3–7, 37°C) are recommended .
- Enzyme source variability : Bacterial vs. mammalian alpha-galactosidases exhibit divergent substrate affinities. Normalize activity to protein concentration (e.g., Bradford assay ).
Q. What strategies optimize 3-NPαGal for high-throughput screening of glycosidase inhibitors?
- Microplate assays : Use 96-well plates with 0.1–1.0 mM substrate and 10–50 µL enzyme per well.
- Quenching agents : Add NaOH to terminate reactions and stabilize nitrophenol absorbance .
- Positive controls : Include 1-deoxygalactonojirimycin (a known alpha-galactosidase inhibitor) to validate assay robustness .
Q. How does the stereochemistry of 3-NPαGal influence its interaction with bacterial glucansucrases?
The alpha-D-galactopyranosyl configuration allows 3-NPαGal to act as a glycosyl donor/acceptor in glucansucrase-catalyzed transglycosylation. X-ray crystallography of Lactobacillus enzymes shows hydrogen bonding between the nitro group and active-site residues (e.g., Asp 307), critical for catalytic efficiency .
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